molecular formula C7H5N5O B1209920 1H-Imidazo(2,1-b)purin-4(5H)-one CAS No. 62962-42-9

1H-Imidazo(2,1-b)purin-4(5H)-one

Cat. No.: B1209920
CAS No.: 62962-42-9
M. Wt: 175.15 g/mol
InChI Key: OSXKHFTZRHDUJN-UHFFFAOYSA-N
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Description

N(2),3-ethenoguanine is a nucleobase analogue obtained by addition of an etheno group across positions N2 and 3 of guanine. It is an imidazopurine and a nucleobase analogue. It derives from a guanine.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant Agents : Derivatives of 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for serotonin receptor affinity and phosphodiesterase inhibitor activity. One such compound demonstrated potential as an antidepressant and showed greater potency than a reference anxiolytic drug in in vivo studies (Zagórska et al., 2016).

Synthesis and Activity Investigation

  • Antitumor Activity : Novel derivatives of 1H-purin-6(9H)-one and 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one have been developed with potent antitumor activity. Some of these compounds showed higher activity than temozolomide, a standard antitumor agent, suggesting their potential as new antitumor agents (Liu et al., 2019).

Structure-Activity Relationships

  • Agonist and Antagonist Properties : Study of 2-phenylimidazo[2,1-i]purin-5-ones revealed their properties as ligands for human A3 adenosine receptors, demonstrating their potential as research tools in pharmacological studies (Ozola et al., 2003).

Synthesis and Pharmacophore Development

  • Development of Pharmacophores : 1H-Imidazol-4(5H)-ones, serving as nucleophilic α-amino acid equivalents, have been introduced in asymmetric synthesis. They enable efficient construction of tetrasubstituted stereogenic centers and provide access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Allosteric Enhancement at Receptors

  • Allosteric Modulation of Receptors : A series of 1H-imidazo-[4,5-c]quinolines have been identified as selective allosteric enhancers of human A3 adenosine receptors. These compounds potentiated agonist-induced responses and selectively decreased the dissociation of an agonist from the A3 receptors (Gao et al., 2002).

Green Synthesis and Microwave Heating

  • Efficient and Environmentally Friendly Synthesis : A multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives has been developed. This method is notable for its environmental friendliness, operational simplicity, and high yields (Sadek et al., 2018).

Cytotoxicity Testing and Antitumor Potential

  • Antitumor Efficacy : Novel derivatives of imidazo[2,1-c][1,2,4]triazines have been synthesized and tested for cytotoxicity on a panel of human cancer cell lines. Some derivatives showed potent antitumor activity, indicating their potential in cancer treatment (Balewski et al., 2020).

Properties

IUPAC Name

3,5-dihydroimidazo[2,1-b]purin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h1-3H,(H,9,10)(H,8,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXKHFTZRHDUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C(=O)NC2=N1)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212164
Record name 1H-Imidazo(2,1-b)purin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62962-42-9
Record name N2,3-Ethenoguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62962-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(2,1-b)purin-4(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062962429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-b)purin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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